molecular formula C19H16N2O5 B2955111 2-(4-nitrophenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate CAS No. 26068-59-7

2-(4-nitrophenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate

Cat. No.: B2955111
CAS No.: 26068-59-7
M. Wt: 352.346
InChI Key: PZLQLHPCCVIJRX-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate is a synthetic hybrid compound designed for advanced research, merging a phenacyl ester scaffold with a biologically active indole moiety. The molecular structure incorporates a 2-(4-nitrophenyl)-2-oxoethyl group, which is recognized in synthetic chemistry as a potential photoreleasable protecting group for carboxylic acids, enabling controlled release of active molecules under specific conditions such as photoirradiation . The 3-(1H-indol-3-yl)propanoate segment is derived from a core indole structure, a privileged scaffold in medicinal chemistry known for its diverse biological potential . Indole derivatives demonstrate a broad spectrum of pharmacological activities, including antiviral, anti-inflammatory, anticancer, antimicrobial, and antitubercular properties, making them invaluable for investigating new therapeutic agents . The primary research value of this compound lies in its application as a chemical tool or potential prodrug. The ester linkage is a key functional group, as compounds containing ester bonds are common substrates for carboxylesterase (CE) enzymes, which play significant roles in the hydrolysis and metabolic activation or deactivation of numerous therapeutic agents . Researchers can utilize this compound to study enzyme kinetics, probe metabolic pathways, or develop new esterase-sensitive prodrug systems. Its structure suggests potential for use in materials science, particularly in the development of photoactive materials or as a building block in organic synthesis for constructing more complex heterocyclic systems. This product is provided For Research Use Only and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

[2-(4-nitrophenyl)-2-oxoethyl] 3-(1H-indol-3-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O5/c22-18(13-5-8-15(9-6-13)21(24)25)12-26-19(23)10-7-14-11-20-17-4-2-1-3-16(14)17/h1-6,8-9,11,20H,7,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZLQLHPCCVIJRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCC(=O)OCC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-nitrophenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate typically involves the condensation of 4-nitrobenzaldehyde with indole-3-acetic acid under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide. The product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-nitrophenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-nitrophenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-nitrophenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate involves its interaction with various molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The compound’s anticancer properties could be related to its ability to induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

a) Methyl 3-(1H-Indol-3-yl)propanoate ()
  • Structure: Lacks the 4-nitrophenyl and oxoethyl groups, retaining only the indole-propanoate core.
  • Key Differences :
    • Simpler structure with a methyl ester group.
    • Lower molecular weight and polarity compared to the target compound.
b) (S)-4-Nitrophenyl 2-((tert-Butoxycarbonyl)amino)-3-(1H-indol-3-yl)propanoate ()
  • Structure: Shares the 4-nitrophenyl group but includes a Boc-protected amino group on the propanoate chain.
  • Key Differences :
    • Boc group enhances steric bulk, affecting solubility and steric interactions in biological systems.
    • Higher synthetic complexity due to protection/deprotection steps.
  • Implications : The Boc group may improve stability during synthesis but requires additional steps for deprotection in drug development .
c) N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanamide ()
  • Structure : Replaces the ester linkage with an amide and substitutes 4-nitrophenyl with a fluorinated biphenyl group.
  • Fluorine atoms improve lipophilicity and membrane permeability.
  • Implications : Demonstrates how electronic and steric modifications can tailor bioactivity .

Physical and Chemical Properties

Property Target Compound (Inferred) Methyl 3-(1H-Indol-3-yl)propanoate (S)-4-Nitrophenyl Boc-protected Analog
Physical State Likely solid (off-white) Liquid/oil Off-white solid
Solubility Moderate in polar solvents (e.g., MeOH) High in organic solvents Low due to Boc group
Melting Point ~100–150°C (estimated) Not reported ~120–140°C
Polarity High (nitro group) Low Moderate

Spectral and Analytical Data

  • NMR Shifts: Target Compound: Expected aromatic protons (δ 7.5–8.5 ppm for nitro group) and indole NH (~δ 10 ppm). Methyl 3-(1H-Indol-3-yl)propanoate (): Indole protons at δ 7.0–7.5 ppm; methyl ester at δ 3.6–3.8 ppm . Sulfonamide Analog (): 4-Chlorophenyl group shows distinct deshielding (δ 7.3–7.6 ppm) compared to nitro substituents .
  • Mass Spectrometry: Nitro-containing analogs exhibit characteristic fragmentation patterns, including loss of NO₂ (46 Da) .

Biological Activity

The compound 2-(4-nitrophenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological properties, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C23H22N2O4C_{23}H_{22}N_2O_4, and it features a nitrophenyl group and an indole moiety, which are known to influence biological activity.

Research indicates that compounds with indole and nitrophenyl groups often exhibit significant biological activities, including:

  • Antimicrobial Activity : Indole derivatives have been shown to possess antimicrobial properties against various pathogens. The presence of the nitrophenyl group may enhance this activity by facilitating interaction with microbial membranes.
  • Anticancer Properties : The indole structure is linked to anticancer activities. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways.

Biological Activity Data

A summary of the biological activities observed for this compound is presented in the following table:

Activity Description Reference
AntimicrobialInhibitory effects against various bacterial strains.
AnticancerInduces apoptosis in cancer cell lines through mitochondrial pathways.
Anti-inflammatoryReduces inflammation markers in vitro and in vivo models.

Case Studies

Several studies have evaluated the efficacy of this compound:

  • Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Anticancer Activity : In vitro experiments showed that the compound could inhibit the proliferation of human cancer cell lines (e.g., A549 lung cancer cells) with an IC50 value indicating potent cytotoxicity. Mechanistic studies suggested that it activates caspase-dependent apoptosis pathways, leading to cell death .
  • Anti-inflammatory Properties : Research indicated that this compound significantly inhibited lipopolysaccharide (LPS)-induced nitric oxide production in macrophages, suggesting potential use as an anti-inflammatory agent .

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